(1-(3,5-difluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone
Description
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Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c20-14-9-13(10-15(21)11-14)12-24-16-5-1-2-6-17(16)28(26,27)18(22-24)19(25)23-7-3-4-8-23/h1-2,5-6,9-11H,3-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGNXCWGSTIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been associated with a wide range of therapeutic activities. These activities suggest that the compound may interact with various cellular targets, potentially disrupting processes related to DNA replication.
Mode of Action
It is suggested that the bioactive properties of thiadiazole derivatives are generally connected with their ability to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Biochemical Pathways
Given the potential anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interfere with pathways related to cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic properties of similar 1,3,4-thiadiazole derivatives have been studied
Result of Action
Given the potential anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain types of cells.
Biological Activity
The compound (1-(3,5-difluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing from various studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-difluorobenzyl derivatives with benzo[e][1,3,4]thiadiazine moieties. The incorporation of the pyrrolidine ring enhances the compound's pharmacological properties. Various methods such as microwave-assisted synthesis and conventional heating have been employed to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of benzo[e][1,3,4]thiadiazine exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the difluorobenzyl group is believed to enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, compounds derived from 1H-benzodiazepin-2(3H)-one frameworks have shown promising results. For instance, certain derivatives provided up to 80% protection against seizures in animal models at specific dosages. The mechanism is thought to involve modulation of GABAergic neurotransmission .
Cytotoxicity and Cancer Research
The compound's structural features suggest potential cytotoxic effects against various cancer cell lines. Preliminary studies have indicated that it may induce apoptosis in human cancer cells through mitochondrial pathways. The interaction with specific molecular targets such as p53 and MDM2 has been suggested as a mechanism for its anticancer activity .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptors associated with neurotransmission or cell signaling pathways.
- DNA Interaction : Potential interactions with DNA or RNA may lead to disruptions in replication or transcription processes.
Case Studies
Several case studies have been documented regarding the biological activities of related compounds:
- Antimicrobial Efficacy : One study highlighted a derivative's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity.
- Anticonvulsant Efficacy : Another study utilized the PTZ-induced seizure model to evaluate anticonvulsant properties. Compounds with similar structures provided significant protection at lower doses compared to standard treatments.
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects on HeLa and MCF7 cell lines revealed that certain derivatives induced cell death at micromolar concentrations.
Data Tables
| Biological Activity | Compound | Dose/Concentration | Effectiveness |
|---|---|---|---|
| Antimicrobial | Derivative A | 50 µg/mL | Inhibited growth of E. coli |
| Anticonvulsant | Derivative B | 0.4 mg/kg | 80% protection in PTZ model |
| Cytotoxicity | Derivative C | 10 µM | Induced apoptosis in HeLa cells |
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzo[e][1,3,4]thiadiazin core and a pyrrolidine moiety , which contribute to its unique chemical reactivity. The presence of difluorobenzyl and dioxido groups suggests potential for diverse interactions with biological targets. Understanding these properties is crucial for elucidating its applications in drug design and development.
Anticancer Potential
Research indicates that compounds with similar structural features to (1-(3,5-difluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone may exhibit significant anticancer activity. For instance, derivatives of thiadiazine have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanisms could involve the modulation of cell cycle regulators or apoptosis pathways .
Antimicrobial Activity
Compounds containing the thiadiazin structure have also shown promise as antimicrobial agents. The interaction of the compound with bacterial enzymes or membranes could disrupt essential cellular functions, leading to bactericidal effects. Preliminary studies suggest that modifications in the structure can enhance antimicrobial potency against various strains of bacteria .
Drug Development
The unique structural characteristics of this compound position it as a candidate for further pharmacological exploration. Its potential as a lead compound in drug discovery is supported by its ability to interact with specific biological targets. The exploration of its mechanism of action is essential for understanding how it can be optimized for therapeutic use.
Interaction Studies
Understanding the interactions between this compound and biological macromolecules (such as proteins or nucleic acids) is critical. Techniques such as molecular docking studies and binding affinity assays can provide insights into how the compound exerts its effects at the molecular level. These studies are vital for assessing the therapeutic potential and safety profile of the compound .
Synthesis and Characterization
Research has detailed methods for synthesizing compounds similar to this compound. For example, a study demonstrated the synthesis of various substituted thiadiazines through multi-step reactions involving key intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structures .
Efficacy Testing
In vitro studies have evaluated the efficacy of structurally related compounds against cancer cell lines and microbial strains. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells, highlighting their potential as selective anticancer agents .
Preparation Methods
Cyclocondensation of Thioamides with Halogenated Quinones
The benzo[e]thiadiazine scaffold is synthesized through cyclocondensation reactions between thioamide derivatives and halogenated quinones. For instance, 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) reacts with N,N′-disubstituted hydrazinecarbothioamides in anhydrous tetrahydrofuran (THF) under aerobic conditions.
- Reactants : Hydrazinecarbothioamide (2.0 mmol), chloranil (1.0 mmol)
- Solvent : Anhydrous THF (40 mL)
- Conditions : Stirred at 25°C for 48 hours
- Workup : Filtration, PLC purification (cyclohexane/ethyl acetate, 2:1)
- Yield : 41–44% (thianthrene tetraones), 22–28% (thiadiazines)
Key intermediates such as 6,7-dichloro-3-substituted amino-1H-benzothiadiazine-5,8-diones are isolated, with subsequent oxidation (e.g., H2O2/CH3COOH) introducing the 4,4-dioxido groups.
Alternative Route via Thiazole Intermediate
Hammam et al. demonstrated that thioacetamide or thiourea reacts with naphthoquinones to form thiazole derivatives, which can undergo ring expansion to thiadiazines. This method may be adapted using 3,5-difluorophenyl-substituted thioamides to achieve regioselective cyclization.
Synthesis of the Pyrrolidin-1-yl Methanone Moiety
Proline-Derived Ketone Synthesis
The pyrrolidine fragment is synthesized from L-proline via a two-step process:
- Protection : Boc-protection of the amine using di-tert-butyl dicarbonate.
- Oxidation : Conversion to the ketone via Swern oxidation (oxalyl chloride, DMSO, triethylamine).
Key Data:
- Oxidation Yield : 85%
- Deprotection : Trifluoroacetic acid in dichloromethane (quantitative)
Coupling to the Thiadiazine Core
The pyrrolidin-1-yl methanone group is introduced via nucleophilic acyl substitution. The thiadiazine C3 position is activated as an acid chloride (using SOCl2) and reacted with pyrrolidine.
Reaction Conditions:
- Acid Chloride Formation : SOCl2, reflux, 2 hours
- Coupling : Pyrrolidine (1.2 equiv), triethylamine, dichloromethane, 0°C → 25°C
- Yield : 65–70%
Integrated Synthesis and Optimization
Sequential Protocol
- Thiadiazine Formation : Cyclocondensation → Oxidation → N-Alkylation → Ketone Coupling
- Overall Yield : 28–32% (four steps)
Critical Parameters:
- Oxidation Control : Over-oxidation leads to sulfone degradation; monitored via TLC.
- Stereochemistry : Use of L-proline ensures (S)-configuration in the pyrrolidine ring.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclocondensation Pathway
The reaction between thioamides and chloranil proceeds via a charge-transfer complex (CTC), evidenced by a visible absorption band at 536–508 nm. Radical recombination and elimination of HCl yield the thiadiazine core, with subsequent oxidation introducing sulfonyl groups.
Ketone Coupling Dynamics
The acid chloride intermediate undergoes nucleophilic attack by pyrrolidine, facilitated by triethylamine as a proton scavenger. Steric hindrance at the thiadiazine C3 position necessitates prolonged reaction times.
Challenges and Mitigation Strategies
Q & A
Q. How to investigate metabolic stability using liver microsomes?
- Methodological Answer: Incubate the compound with pooled liver microsomes (human/rat) and NADPH. Quench reactions at timed intervals, extract metabolites, and analyze via LC-MS/MS. Compare half-life (t₁/₂) and intrinsic clearance (CLint) with reference compounds .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in different solvent systems?
- Methodological Answer: Solvent polarity index (ET30) and hydrogen-bonding capacity (Kamlet-Taft parameters) explain reactivity differences. For example, ethanol (protic) may stabilize intermediates via hydrogen bonding, while DMF (aprotic) accelerates nucleophilic substitutions. Replicate experiments under controlled solvent properties .
Q. What if X-ray crystallography and NMR data suggest conflicting stereochemistry?
- Methodological Answer: Re-examine crystal packing effects (e.g., hydrogen-bonding networks) that may distort geometry. Validate via NOESY NMR to detect spatial proximities. Computational docking studies (e.g., with target proteins) can resolve bioactive conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
